molecular formula C13H15NO3 B597554 Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate CAS No. 1260780-98-0

Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate

Cat. No.: B597554
CAS No.: 1260780-98-0
M. Wt: 233.267
InChI Key: BSFMQXXDLRVIPF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Key proton and carbon signals are summarized below:

Region 1H NMR Peaks (δ, ppm) 13C NMR Peaks (δ, ppm)
Aromatic Protons 7.97 (d, J = 8.4 Hz, 2H), 7.29 (d, J = 8.4 Hz, 2H) 144.2, 129.7, 128.6, 128.4
Methyl Ester 3.91 (s, 3H) 51.9
Pyrrolidinone 3.55 (t, J = 7.4 Hz, 2H), 3.24 (t, J = 7.1 Hz, 2H), 2.91 (t, J = 7.4 Hz, 2H) 47.6, 43.5, 33.7, 30.8
Methyl Group 2.34 (s, 3H) 21.9

Notable Observations :

  • The methyl ester proton appears as a singlet due to rapid rotation around the C–O bond.
  • The pyrrolidinone protons exhibit coupling constants indicative of vicinal protons in a cyclic structure.

Fourier-Transform Infrared (FTIR)

Functional Group Characteristic Peaks (cm⁻¹)
Ester Carbonyl 1713
Pyrrolidinone Carbonyl 1680
Aromatic C–H 2953–2850 (stretching), 1614, 1558 (aromatic ring vibrations)

Mass Spectrometry (MS)

Fragment m/z Proposed Structure
Molecular Ion 233.26 [M]⁺ (C₁₃H₁₅NO₃)
Decarboxylated Fragment 205.24 [M – COOCH₃]⁺
Pyrrolidinone Ring 115.07 [C₅H₇NO]⁺ (2-oxopyrrolidinyl)

X-ray Crystallography and Solid-State Packing Arrangements

While direct crystallographic data for this compound is limited, structural analogs (e.g., 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate) reveal critical insights:

  • Molecular Geometry : The pyrrolidinone ring is inclined at 59.79° relative to the benzene plane, optimizing π-conjugation with the ester group.
  • Supramolecular Interactions :
    • Hydrogen Bonding : NH–O interactions between adjacent pyrrolidinone groups (N–H⋯O distance: 2.868 Å ).
    • π-Stacking : Aromatic rings stack with centroid-to-centroid distances of 3.934 Å , forming zigzag chains.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies on related compounds highlight:

Property Value Implication
HOMO Energy ~−8.5 eV Determines nucleophilic reactivity
LUMO Energy ~−1.2 eV Governs electrophilic interactions
Electron Density High density on pyrrolidinone O Polarizes for hydrogen bonding

Key Findings :

  • The electron-withdrawing ester group enhances the electrophilicity of the pyrrolidinone carbonyl.
  • The methyl substituent sterically hinders approach to the 3-position, directing reactivity

Properties

IUPAC Name

methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9-8-10(13(16)17-2)5-6-11(9)14-7-3-4-12(14)15/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFMQXXDLRVIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697528
Record name Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260780-98-0
Record name Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation: 4-Fluoro-3-methylbenzoic Acid

The synthesis begins with 4-fluoro-3-methylbenzoic acid, where the fluorine atom serves as a leaving group for subsequent nucleophilic substitution. The methyl group at the 3-position is introduced via Friedel-Crafts alkylation or directed ortho-metalation of a precursor benzoic acid derivative.

Methylation and Esterification

The carboxylic acid is converted to the methyl ester using methanol and a catalytic amount of sulfuric acid under reflux conditions (yield: 85–92%). The resulting methyl 4-fluoro-3-methylbenzoate is then subjected to nucleophilic substitution with pyrrolidin-2-one in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 80–100°C.

Reaction Conditions:

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: DMF

  • Temperature: 90°C, 12–16 hours

  • Yield: 70–78%

Palladium-Catalyzed Coupling Approach

Triflates as Electrophilic Partners

Aryl triflates, generated in situ from methyl 4-hydroxy-3-methylbenzoate, serve as electrophilic partners for coupling with 2-oxopyrrolidine. The triflate group is introduced using N-phenyl bis(trifluoromethanesulfonimide) under basic conditions.

Cross-Coupling with 2-Oxopyrrolidine

The triflate intermediate undergoes Buchwald-Hartwig amination with 2-oxopyrrolidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos). Cesium carbonate acts as the base in 1,4-dioxane at 100°C.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-dioxane

  • Temperature: 100°C, 6–8 hours

  • Yield: 65–72%

Multi-Step Synthesis from Piperidine Derivatives

tert-Butyl Carbamate Protection

A tert-butyl carbamate (Boc)-protected piperidine derivative, such as tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, serves as a precursor. Deprotonation with potassium tert-butoxide in tetrahydrofuran (THF) at -78°C generates an enolate, which undergoes Michael addition with methyl acrylate.

Cyclization and Deprotection

The adduct is cyclized under acidic conditions (e.g., trifluoroacetic acid) to form the 2-oxopyrrolidine ring. Subsequent esterification with methyl chloride in the presence of triethylamine yields the target compound.

Key Steps:

  • Enolate formation: KOtBu, THF, -78°C.

  • Michael addition: Methyl acrylate, 0°C to RT.

  • Cyclization: TFA/DCM, 30 minutes.

  • Esterification: CH₃Cl, Et₃N, DCM.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Nucleophilic SubstitutionFluorine displacement70–78%Straightforward, minimal purificationLimited to activated aryl halides
Palladium-CatalyzedTriflate coupling65–72%High regioselectivityRequires expensive catalysts
Multi-Step from PiperidineEnolate/Michael addition60–68%Flexible intermediate modificationLengthy, low overall yield

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structure can be compared to other benzoate esters with varying substituents:

Compound Substituents Key Properties
Methyl benzoate No substituents Odor: Cananga-like; used in fragrances . Low toxicity .
Methyl 2-methylbenzoate 2-methyl group Alters steric hindrance, potentially affecting reactivity .
Methyl 3-methylbenzoate (methyl m-toluate) 3-methyl group Similar methyl position but lacks heterocyclic substituent; used in synthetic intermediates .
Ethyl 4-(pyridazin-3-yl)phenethylamino benzoate Pyridazine ring Pharmacological activity (e.g., kinase inhibition) due to heterocyclic group .
Fluorinated chromene-pyrazolo-pyrimidine benzoate Fluorinated aromatic systems High melting point (258–260°C), complex pharmacokinetics .

Key Observations :

  • Unlike methyl benzoate derivatives with simple alkyl chains, the lactam ring introduces conformational rigidity, which may influence binding to biological targets .

Biological Activity

Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzoate moiety and a pyrrolidine derivative. The chemical formula is C13H15N1O3C_{13}H_{15}N_{1}O_{3}, and its molecular weight is approximately 233.27 g/mol. The presence of the pyrrolidine ring is significant for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzoates exhibit antimicrobial properties. This compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that this compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus32Methicillin8
Escherichia coli64Ciprofloxacin16

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cells

A study conducted by Zhang et al. (2023) reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. The IC50 value was determined to be approximately 10 µM, indicating potent activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research suggests that the compound may inhibit key enzymes involved in cellular metabolism and proliferation. For example, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.

Safety and Toxicology

Safety assessments are vital for any potential therapeutic agent. Preliminary toxicological studies indicate that this compound exhibits low toxicity in animal models at therapeutic doses. However, further studies are required to establish a comprehensive safety profile.

Q & A

Q. What are the established synthetic routes for Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate, and what analytical methods validate its purity?

Methodological Answer: The compound can be synthesized via a multi-step procedure starting from methyl 3-methyl-4-aminobenzoate. A nucleophilic substitution reaction introduces the 2-oxopyrrolidin-1-yl group using pyrrolidin-2-one under basic conditions (e.g., NaH or K₂CO₃ in DMF). Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C-NMR spectroscopy to confirm absence of unreacted intermediates or byproducts. Mass spectrometry (EI or ESI) confirms molecular weight .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in ethanol or dichloromethane. Data collection is performed using Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Structure refinement employs SHELXL, which models anisotropic displacement parameters and validates hydrogen bonding networks. Key metrics include R-factor (< 5%), bond length/angle deviations, and residual electron density maps .

Q. What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer: The ester group is prone to hydrolysis under acidic or alkaline conditions. Stability studies recommend storage at –20°C in anhydrous DMSO or under inert gas (N₂/Ar). Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation products (e.g., free benzoic acid derivatives). Use of stabilizers like BHT (0.1% w/w) may mitigate oxidative decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer: Design-of-experiment (DoE) approaches, such as Box-Behnken or central composite designs, systematically vary parameters: reaction temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (10–20 mol% NaH). Response surface modeling identifies optimal conditions. For example, microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours with 15% yield improvement .

Q. How are contradictions in spectral data (e.g., NMR shifts) resolved for this compound?

Methodological Answer: Unexpected ¹H-NMR signals (e.g., upfield shifts in aromatic protons) may arise from steric hindrance or anisotropic effects of the 2-oxopyrrolidin group. Computational tools like DFT (B3LYP/6-31G*) simulate NMR chemical shifts and compare with experimental data. Dynamic effects (e.g., ring puckering in pyrrolidinone) are assessed via variable-temperature NMR (VT-NMR) to detect conformational exchange .

Q. What mechanistic insights exist for the biological activity of derivatives of this compound?

Methodological Answer: The pyrrolidinone moiety may act as a hydrogen-bond acceptor, enhancing binding to enzymatic targets (e.g., kinases or proteases). In silico docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with active sites. In vitro assays (e.g., fluorescence polarization for kinase inhibition) quantify IC₅₀ values, while SAR studies explore substituent effects at the 3-methyl position .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer: Crystallization difficulties stem from conformational flexibility of the pyrrolidinone ring. Seeding techniques or co-crystallization with host molecules (e.g., cyclodextrins) improve crystal quality. High-resolution data (d-spacing < 0.8 Å) and TWINABS in SHELXL correct for twinning artifacts. Disorder in the methyl group is modeled using PART and ISOR restraints .

Q. How is quantitative analysis performed for trace impurities in bulk samples?

Methodological Answer: LC-MS/MS with a triple quadrupole system (MRM mode) quantifies impurities at ppm levels. Calibration curves are constructed using spiked standards (e.g., methyl 4-aminobenzoate as a common byproduct). Method validation follows ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD (0.1 µg/mL), and LOQ (0.5 µg/mL) .

Q. What strategies are employed for structure-activity relationship (SAR) studies of analogs?

Methodological Answer: Analog libraries are generated via parallel synthesis, varying substituents at the benzoate (e.g., halogenation at position 5) or pyrrolidinone (e.g., N-alkylation). High-throughput screening (HTS) in 96-well plates assesses cytotoxicity (MTT assay) and target inhibition (e.g., COX-2 ELISA). PCA (principal component analysis) correlates physicochemical descriptors (logP, PSA) with bioactivity .

Q. How are polymorphism and solvate formation characterized for this compound?

Methodological Answer: DSC (differential scanning calorimetry) identifies polymorphic transitions (endothermic peaks at 80–85°C vs. 95–100°C). PXRD patterns (Cu-Kα radiation, 2θ = 5–50°) distinguish crystalline forms. TGA confirms solvate loss (e.g., 5–10% weight loss at 50–100°C for hydrate forms). Hirshfeld surface analysis in CrystalExplorer visualizes intermolecular interactions .

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